1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE
Description
Contextual Significance within Organic Chemistry
The primary significance of 1,3-di-tert-butylcyclopenta-1,3-diene in organic chemistry lies in its role as a precursor to the di-tert-butylcyclopentadienyl ligand, often abbreviated as Cp′′⁻ or Cp‡⁻. wikipedia.org This ligand is a key component in the field of organometallic chemistry. Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. The properties of the resulting metal complex—such as its stability, reactivity, and catalytic activity—are heavily influenced by the steric and electronic properties of its ligands.
The two bulky tert-butyl groups on the cyclopentadienyl (B1206354) ring give the ligand a large steric profile. This bulk is crucial as it can stabilize metal complexes that would otherwise be unstable. smolecule.com For instance, the steric hindrance provided by the di-tert-butylcyclopentadienyl ligand can prevent unwanted side reactions, protect the metal center, and influence the coordination geometry around the metal. This makes it a valuable tool for chemists seeking to fine-tune the behavior of metal catalysts for specific applications, such as in olefin polymerization. wikipedia.org
Historical Perspective on Substituted Cyclopentadienes and Bulky Ligands
The field of organometallic chemistry was revolutionized by the discovery of ferrocene (B1249389) in 1951, a highly stable "sandwich" compound consisting of an iron atom situated between two cyclopentadienyl (Cp) anions. This discovery spurred extensive research into cyclopentadienyl ligands and their coordination complexes with various metals.
Researchers soon began to modify the basic cyclopentadienyl ring by adding substituents to alter its properties. A significant development was the introduction of the pentamethylcyclopentadienyl ligand (Cp*), which demonstrated greater steric bulk and stronger electron-donating properties compared to the unsubstituted Cp ligand. This led to the isolation of metal complexes with enhanced stability.
The pursuit of even greater steric hindrance led to the development of ligands with larger alkyl groups, such as isopropyl and tert-butyl substituents. These "bulky" or "superbulky" cyclopentadienyl ligands, including the di-tert-butylcyclopentadienyl moiety, have enabled the synthesis of highly unusual and reactive metal complexes. The large size of these ligands can enforce unique coordination geometries and stabilize highly unsaturated metal centers, which are of fundamental interest for understanding chemical bonding and reactivity.
Distinctive Features and Research Interest in the Di-tert-butylcyclopentadiene (B1142116) Moiety
The research interest in the di-tert-butylcyclopentadiene moiety stems from the distinctive features imparted by the two tert-butyl groups. These features are primarily steric and electronic in nature.
Steric Properties: The most prominent feature is the significant steric bulk. This large size is instrumental in:
Stabilizing Reactive Species: The ligand can stabilize low-coordinate metal centers and complexes in unusual oxidation states by sterically protecting the metal from decomposition pathways or unwanted reactions.
Controlling Reactivity: The steric hindrance can direct the approach of substrates to the metal center in a catalytic cycle, thereby influencing the selectivity of a reaction.
Modifying Structural Properties: The bulk can lead to longer metal-ligand bond lengths and different coordination geometries compared to less hindered analogues.
Electronic Properties: The tert-butyl groups are electron-donating through an inductive effect. This enhances the electron density on the cyclopentadienyl ring, making the ligand a stronger electron donor to the metal center. This increased electron-donating ability can influence the redox properties of the metal complex and enhance its reactivity in certain catalytic processes.
The synthesis of this compound is typically achieved through the alkylation of cyclopentadiene (B3395910) with tert-butyl bromide. wikipedia.org Its deprotonated form, the di-tert-butylcyclopentadienyl anion, can then be used to synthesize a wide array of organometallic complexes. These complexes are subjects of ongoing research, particularly in the areas of catalysis, small molecule activation, and the synthesis of novel materials with unique electronic and magnetic properties.
Structure
3D Structure
Properties
IUPAC Name |
1,3-ditert-butylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7,9H,8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQHBVMPIFXJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223323 | |
| Record name | 1,3-Bis(1,1-dimethylethyl)-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73046-16-9 | |
| Record name | 1,3-Cyclopentadiene,1,3-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(1,1-dimethylethyl)-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Di Tert Butylcyclopenta 1,3 Diene
Alkylation Strategies for Cyclopentadiene (B3395910) Functionalization
Direct alkylation of cyclopentadiene is a common and straightforward approach for introducing alkyl substituents onto the five-membered ring. This method typically involves the deprotonation of cyclopentadiene to form the cyclopentadienide (B1229720) anion, a potent nucleophile, which then reacts with an alkylating agent. The choice of base, solvent, and alkylating agent is critical in controlling the degree and regioselectivity of the alkylation.
When cyclopentadiene is reacted with a secondary alcohol in the presence of a highly alkaline catalyst, a mixture of isomers can be formed, including 1,3- and 1,4-disubstituted products. google.com The alkylation proceeds by first forming a mono-alkylated cyclopentadiene, which is then further alkylated. google.com
Phase-transfer catalysis (PTC) has emerged as a particularly effective method for the synthesis of di-tert-butylcyclopentadiene (B1142116). wikipedia.orgmdma.ch This technique facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org In the context of di-tert-butylcyclopentadiene synthesis, the cyclopentadienide anion is generated in an aqueous basic solution, while the alkylating agent, tert-butyl bromide, resides in an organic solvent. wikipedia.org
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the cyclopentadienide anion from the aqueous phase to the organic phase. crdeepjournal.org In the organic phase, the "naked" and highly reactive anion readily undergoes a nucleophilic substitution reaction with tert-butyl bromide to form the desired product. wikipedia.orgmdma.ch The catalyst then returns to the aqueous phase to transport another anion, continuing the catalytic cycle. mdma.ch This method is advantageous as it avoids the need for strong, hazardous bases like sodium hydride or organolithium reagents and often leads to high yields. wikipedia.orgcrdeepjournal.org
| Parameter | Condition | Reference |
| Reactants | Cyclopentadiene, tert-butyl bromide | wikipedia.org |
| Catalyst Type | Phase-Transfer Catalyst (e.g., quaternary ammonium salt) | crdeepjournal.org |
| Mechanism | Anion transport from aqueous to organic phase | mdma.chcrdeepjournal.org |
| Advantage | Avoids strong bases, often high yield | wikipedia.orgcrdeepjournal.org |
While direct alkylation is often efficient, multi-step synthetic sequences provide an alternative route that can offer greater control over the final product's structure, especially for complex substituted cyclopentadienes. mit.edusyrris.jp A multi-step process might be employed to introduce different substituents sequentially or to build the substituted cyclopentadiene ring from acyclic precursors. umass.edu
For instance, a general multi-step approach could involve the initial synthesis of a monosubstituted cyclopentadiene, such as 5-tert-butyl-1,3-cyclopentadiene. nist.gov This intermediate can be isolated, purified, and then subjected to a second alkylation step under different reaction conditions to introduce the second tert-butyl group. This stepwise approach allows for precise control over the substitution pattern and can be adapted to synthesize asymmetrically substituted cyclopentadienes. syrris.jpumass.edu Such processes often involve intermediate purification steps, which can improve the purity of the final product compared to a one-pot direct dialkylation where mixtures of products can be difficult to separate. mit.edu
| Step | Description | Purpose | Reference |
| 1 | Synthesis of a mono-alkylated intermediate (e.g., 5-tert-butyl-1,3-cyclopentadiene) | Introduction of the first functional group | nist.gov |
| 2 | Purification of the intermediate | Removal of byproducts and unreacted starting materials | mit.edu |
| 3 | Second alkylation step | Introduction of the second tert-butyl group | umass.edu |
| 4 | Final purification | Isolation of the pure 1,3-di-tert-butylcyclopentadiene | syrris.jp |
Alternative Synthetic Routes to Substituted Cyclopentadienes
Beyond direct alkylation, other synthetic methodologies have been explored for the preparation of substituted cyclopentadienes. These alternative routes can provide access to substitution patterns that are difficult to achieve through standard alkylation techniques.
Fulvenes, which are isomers of substituted benzenes, are a class of cross-conjugated olefins characterized by an exocyclic double bond on a five-membered ring. nih.govbeilstein-journals.org They can serve as versatile precursors for the synthesis of substituted cyclopentadienes. The typical synthesis of fulvenes involves the condensation of cyclopentadiene with aldehydes or ketones in the presence of a base. nih.govbeilstein-journals.org
To synthesize 1,3-di-tert-butylcyclopenta-1,3-diene via a fulvene-based route, one could envision a precursor such as 6,6-di-tert-butylfulvene. This specific fulvene (B1219640) is not commonly synthesized directly from cyclopentadiene due to the steric hindrance of the ketone precursor, di-tert-butyl ketone. However, related fulvenes can be prepared and subsequently transformed. For example, a fulvene bearing different substituents at the 6-position could be synthesized and then modified. nih.gov The transformation of a fulvene to the corresponding cyclopentadiene derivative typically involves the reduction of the exocyclic double bond. This can be achieved through various reductive methods, including catalytic hydrogenation or reaction with hydride reagents. This approach provides a strategic alternative to direct alkylation for accessing specific substitution patterns on the cyclopentadiene ring. beilstein-journals.org
Stereoselective Approaches in Diene Synthesis
Stereoselectivity is a critical consideration in the synthesis of many organic molecules, particularly those with biological activity or applications in asymmetric catalysis. nih.govresearchgate.net While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant when considering the broader context of substituted cyclopentadiene synthesis for use as chiral ligands in organometallic catalysts. nih.gov
The synthesis of substituted dienes with high stereoselectivity is essential as the stereochemistry can significantly influence the physical and biological properties of the molecule. nih.gov Methodologies such as the Wittig reaction and its variants are common for creating dienes, though achieving high stereoselectivity can be challenging. nih.gov For cyclopentadiene derivatives, stereocontrol can be exerted during the alkylation process. By using chiral auxiliaries or catalysts, it is possible to direct the incoming alkyl groups to specific faces of the cyclopentadienide anion, leading to the formation of enantiomerically enriched products if a chiral center is generated. While not directly applicable to the achiral target compound, these advanced methods are crucial for the development of new chiral cyclopentadienyl (B1206354) ligands that are analogues of the di-tert-butyl derivative.
Reactivity and Mechanistic Studies of 1,3 Di Tert Butylcyclopenta 1,3 Diene
Pericyclic Reactions
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. For 1,3-di-tert-butylcyclopenta-1,3-diene, the outcomes of these reactions are heavily dictated by the steric hindrance imposed by the tert-butyl groups.
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. rsc.org The reactivity of the diene component is dependent on its ability to adopt an s-cis conformation. libretexts.org While this compound is locked in the favorable s-cis conformation due to its cyclic nature, a factor that makes unsubstituted cyclopentadiene (B3395910) highly reactive, its participation in Diels-Alder reactions is severely impeded. nih.govresearchgate.net
The extreme unreactivity is attributed to the substantial steric hindrance created by the two tert-butyl groups. vaia.combrainly.com These bulky groups effectively shield the π-system of the diene, preventing the close approach of a dienophile required to achieve the transition state geometry. brainly.com This steric congestion significantly raises the activation energy of the reaction, making it extremely slow or preventing it altogether under standard conditions. vaia.comchegg.comgauthmath.com
In cases where a reaction can be forced to occur, the steric bulk would control the stereochemical outcome. Diels-Alder reactions with cyclic dienes typically favor the formation of the endo product, a preference often explained by stabilizing secondary orbital interactions. libretexts.orgsciforum.net However, for this compound, this electronic preference would be overridden by steric repulsion. The reaction would be expected to selectively yield the exo adduct to minimize the steric clash between the dienophile's substituents and the diene's tert-butyl groups. rsc.orglibretexts.org
Table 1: Factors Influencing Diels-Alder Reactivity of Cyclopentadienes
| Factor | Unsubstituted Cyclopentadiene | This compound | Influence of tert-Butyl Groups |
|---|---|---|---|
| Conformation | Locked in reactive s-cis | Locked in reactive s-cis | No negative influence |
| Steric Hindrance | Low | Very High | Drastically reduces reaction rate |
| Electronic Effect | Neutral (highly reactive) | Electron-donating (activating) | Minor activating effect, overshadowed by sterics |
| Kinetic Product | Typically endo | Expected to be exo | Steric repulsion overrides electronic preference |
Intramolecular Diels-Alder reactions involve a diene and a dienophile connected by a tether within the same molecule. The success and stereochemical outcome of such reactions are highly dependent on the length and flexibility of this tether. nih.gov For a derivative of this compound, the steric hindrance of the tert-butyl groups presents a formidable obstacle. sandiego.edu
For a cycloaddition to occur, the tether must be long and conformationally flexible enough to permit the dienophile to approach one of the faces of the diene. The bulky tert-butyl groups would severely restrict the possible trajectories for this approach. Consequently, such intramolecular reactions are expected to be significantly more challenging, requiring higher temperatures and longer reaction times compared to less substituted cyclopentadiene systems.
Dynamic Processes and Rearrangements
The rearrangement of substituents around a cyclopentadiene ring can occur through sigmatropic shifts. While 1,5-hydrogen shifts are common and rapid in many cyclopentadiene derivatives, the migration of an alkyl group is a much slower and more energy-intensive process. researchgate.net A 1,2-shift of a tert-butyl group in 1,3-di-tert-butylcyclopentadiene is a thermally allowed sigmatropic rearrangement. However, this process involves the cleavage of a strong carbon-carbon single bond and proceeding through a high-energy transition state, making it kinetically unfavorable.
Studies on methylated cyclopentadienes have shown that 1,5-alkyl shifts are orders of magnitude slower than the corresponding 1,5-hydride shifts. researchgate.net A 1,2-alkyl shift would have an even higher activation barrier. Therefore, while theoretically possible, uncatalyzed 1,2-shifts of the tert-butyl groups are not a significant dynamic process for this molecule under typical thermal conditions.
Table 2: Comparison of Relative Rates for 1,5-Shifts in Cyclopentadienyl (B1206354) Systems
| Compound | Migrating Group | Shift Type | Relative Rate | Temperature (°C) |
|---|---|---|---|---|
| 1,2,3,4,5-Pentamethylcyclopentadiene | Hydrogen | 1,5-Hydride Shift | ~3.5 x 10⁶ | 200 |
| 1,2,3,4,5,5-Hexamethylcyclopentadiene | Methyl | 1,5-Alkyl Shift | 1 | 225 |
Data derived from literature indicates that alkyl shifts are substantially slower than hydride shifts. researchgate.net
When the di-tert-butylcyclopentadienyl anion is coordinated to a metal center in a monohapto (η¹) fashion, the metal fragment can migrate from one carbon atom to another along the ring perimeter. This fluxional process is known as a metallotropic shift. acs.orgresearchgate.net Extensive studies, including DFT calculations on model systems, have shown that this rearrangement typically proceeds via a sequence of nih.govwikipedia.org-migrations (or sigmatropic shifts), passing through an η²-transition state, rather than a long-range nih.govnih.gov-shift. acs.org
The presence of the bulky tert-butyl groups on the cyclopentadienyl ring influences the kinetics of this process. The steric demand of these groups increases the activation energy for the metal's migration from one carbon to the next, as the metal fragment must move past these bulky substituents. As a result, metallotropic shifts in complexes featuring the 1,3-di-tert-butylcyclopentadienyl ligand are expected to be slower than those in complexes with less sterically hindered ligands like the unsubstituted cyclopentadienyl anion.
Deprotonation and Anion Formation for Coordination
The methylene (B1212753) (CH₂) group of 1,3-di-tert-butylcyclopentadiene is weakly acidic due to the formation of a stable, aromatic conjugate base. Treatment with a strong base results in deprotonation to yield the 1,3-di-tert-butylcyclopentadienyl anion. wikipedia.org This anion is a highly valuable, sterically demanding ligand in organometallic chemistry, often abbreviated as Cp‡⁻. wikipedia.org
Commonly used bases for this transformation include alkali metal hydrides, such as sodium hydride (NaH), and organolithium reagents, like n-butyllithium (n-BuLi). wikipedia.orgwikipedia.org The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The resulting alkali metal salt of the anion serves as a crucial starting material for the synthesis of a wide range of transition metal and lanthanide complexes. wikipedia.org
Table 3: Reagents for the Deprotonation of 1,3-Di-tert-butylcyclopentadiene
| Base | Formula | Typical Solvent | Product |
|---|---|---|---|
| Sodium Hydride | NaH | THF | Sodium 1,3-di-tert-butylcyclopentadienide |
| n-Butyllithium | n-BuLi | Hexane/THF | Lithium 1,3-di-tert-butylcyclopentadienide |
| tert-Butyllithium | t-BuLi | Pentane | Lithium 1,3-di-tert-butylcyclopentadienide |
| Potassium Hydride | KH | THF | Potassium 1,3-di-tert-butylcyclopentadienide |
Oxidation Reactions of Diene-Containing Systems
The oxidation of diene systems, particularly substituted cyclopentadienes like this compound, presents a versatile pathway to a range of functionalized molecules. The reactivity of the diene is significantly influenced by the nature of the oxidizing agent and the reaction conditions, leading to various products through different mechanistic pathways. Key oxidation reactions include the formation of pyrylium (B1242799) salts, ozonolysis, and catalytic epoxidation, each providing unique insights into the reactivity of sterically hindered dienes.
Formation of Pyrylium Salts
One notable oxidation reaction of substituted cyclopentadienes involves their conversion into pyrylium cations. This transformation can be achieved using molecular oxygen in an acidic medium. The reaction proceeds via an oxygen insertion into the cyclopentadiene ring, followed by cyclization and aromatization to form the stable pyrylium salt. While specific studies on this compound are not extensively detailed in readily available literature, the general mechanism provides a framework for understanding its potential reactivity. The bulky tert-butyl groups are expected to influence the regioselectivity and rate of the oxidation process.
The synthesis of sterically hindered pyrylium salts, such as 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate, has been achieved through the reaction of pivaloyl chloride and tert-butyl alcohol with trifluoromethanesulfonic acid, yielding the salt in a 53–62% yield. This highlights a synthetic route to pyrylium salts with bulky substituents, which are analogous to what might be expected from the direct oxidation of a di-tert-butyl substituted cyclopentadiene.
Ozonolysis
Ozonolysis is a powerful tool for the oxidative cleavage of carbon-carbon double bonds. The reaction of 1,3-dienes with ozone initially forms an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. Reductive workup, typically using zinc and water or dimethyl sulfide, cleaves the ozonide to yield aldehydes or ketones. For a cyclic diene like this compound, ozonolysis would be expected to break the ring system. Based on the ozonolysis of the analogous 1,3-butadiene (B125203), which yields formaldehyde (B43269) and glyoxal, the ozonolysis of this compound would likely lead to more complex dicarbonyl compounds, reflecting the substitution pattern of the starting material.
For instance, the gas-phase reaction of ozone with 1,3-butadiene has been shown to produce acrolein with a yield of 52±7% and 1,2-epoxy-3-butene with a yield of 3.1±0.5%. These findings suggest that the ozonolysis of substituted dienes can lead to a mixture of carbonyl compounds and epoxides.
Catalytic Oxidation
The oxidation of dienes can also be achieved using catalytic systems, often employing transition metal catalysts and an oxygen source like tert-butyl hydroperoxide (TBHP). These reactions can be tailored to achieve specific transformations, such as epoxidation. The catalytic cycle typically involves the activation of the oxidant by the metal center, followed by oxygen transfer to the diene.
Studies on the oxidation of various olefins using metal complexes encapsulated in zeolite-Y with TBHP as the oxidant have shown good yields. For example, the oxidation of α-methyl styrene (B11656) yielded 75% of the corresponding epoxide. While specific data for this compound is not provided, these results indicate the potential for selective oxidation of one of the double bonds in the diene system under catalytic conditions. The steric hindrance from the tert-butyl groups would likely play a significant role in directing the approach of the oxidizing agent.
The table below summarizes the expected products from the oxidation of a generic 1,3-diene based on analogous reactions.
| Oxidation Reaction | Oxidizing Agent(s) | General Product(s) | Anticipated Product for this compound |
|---|---|---|---|
| Pyrylium Salt Formation | O₂, Acid | Pyrylium Salt | Di-tert-butyl substituted pyrylium salt |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or DMS | Aldehydes/Ketones | Dicarbonyl compound (ring-opened) |
| Catalytic Epoxidation | Metal Catalyst, TBHP | Epoxide | Di-tert-butyl substituted cyclopentene (B43876) oxide |
Coordination Chemistry of the 1,3 Di Tert Butylcyclopentadienyl Ligand
The Role of Steric Bulk and Electronic Properties in Ligand Design
The design of cyclopentadienyl (B1206354) (Cp) ligands with tailored steric and electronic properties is a fundamental strategy in organometallic chemistry to control the coordination environment around a metal center. The 1,3-di-tert-butylcyclopentadienyl ligand is a prime example of a sterically encumbered ligand. The two tert-butyl groups significantly increase the cone angle of the ligand, creating a sterically crowded pocket around the metal. This steric bulk can enforce unusual coordination geometries, stabilize reactive species by preventing intermolecular reactions, and influence the accessibility of substrates to the metal center in catalytic applications.
From an electronic standpoint, the tert-butyl groups are electron-donating through an inductive effect. This increases the electron density on the cyclopentadienyl ring, making the ligand a stronger electron donor to the metal center compared to the unsubstituted cyclopentadienyl ligand. This enhanced electron-donating ability can influence the redox properties of the metal complex and the strength of the metal-ligand bonds. The interplay between these steric and electronic effects allows for the fine-tuning of the reactivity and stability of organometallic complexes.
Synthesis and Characterization of Organometallic Complexes
The synthesis of organometallic complexes bearing the 1,3-di-tert-butylcyclopentadienyl ligand typically involves the reaction of a suitable metal precursor with a salt of the ligand, such as lithium 1,3-di-tert-butylcyclopentadienide (LiCp''). Characterization of these complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the ligand environment, while Infrared (IR) spectroscopy is useful for characterizing other ligands present, such as carbonyls. X-ray crystallography provides definitive structural information, including bond lengths and angles, which are crucial for understanding the steric interactions imposed by the bulky ligand.
Transition Metal Complexes of the Di-tert-butylcyclopentadienyl Ligand
The coordination of the 1,3-di-tert-butylcyclopentadienyl ligand to iron has been explored, leading to the formation of various ferrocene-type and half-sandwich complexes. The steric bulk of the Cp'' ligand influences the stability and reactivity of these iron complexes. For example, the synthesis of di-iron complexes with bridging ligands has been facilitated by the use of bulky cyclopentadienyl derivatives.
A flexible bis-cyclopentadienyl ligand containing 2,4-di-tert-butylcyclopentadienyl moieties has been used to stabilize a di-iron trihydride complex. The synthesis involved the reaction of the lithium salt of the bis-Cp ligand with FeCl₂ to form a dichloro-bridged di-iron complex, which was then reduced to the trihydride species.
| Compound | Fe···Fe distance (Å) | Spectroscopic Data |
| LFe₂(μ-Cl)₂ (L = bis(di-tert-butylcyclopentadienyl) ligand) | 3.234 | - |
| LFe₂(μ-H)₃Li(THF) | 2.2391(5) | ¹H NMR (d₈-toluene, -40 °C): δ -27.30 (s, 3H, Fe-H-Fe). ¹H–⁷Li HMQC: correlation between hydride and ⁷Li signal at δ 6.6. |
Data sourced from a study on a flexible bis-cyclopentadienyl ligand. digitellinc.com
In titanium chemistry, the 1,3-di-tert-butylcyclopentadienyl ligand has been employed to synthesize a range of titanocene (B72419) and half-sandwich complexes. The steric hindrance provided by the tert-butyl groups can lead to complexes with unique geometries and reactivities. The synthesis of these complexes often involves the reaction of titanium halides with the lithium salt of the Cp'' ligand.
For instance, titanium(IV) and titanium(III) complexes with a PCP pincer ligand have been synthesized, and their structures and reactivity have been investigated. The synthesis of (tBuPCP)TiCl₃ was achieved by reacting the lithium salt of the pincer ligand with TiCl₄(THF)₂. This Ti(IV) complex could be reduced to the corresponding Ti(III) complex, (tBuPCP)TiCl₂.
| Compound | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
| (tBuPCP)TiCl₃ | Ti-Cl(1): 2.268(2), Ti-Cl(2): 2.318(2), Ti-Cl(3): 2.304(2), Ti-P(1): 2.679(2), Ti-P(2): 2.675(2), Ti-C(1): 2.204(7) | Cl(1)-Ti(1)-Cl(2): 92.16(10), Cl(1)-Ti(1)-P(1): 91.17(8), Cl(3)-Ti(1)-Cl(2): 90.02(10) |
| [{(tBuPCP)TiCl}₂(μ-Cl)][B(C₆F₅)₄] | - | Ti(1)-Cl(2)-Ti(2): 170.623 |
Structural data for PCP titanium complexes. chemrxiv.org
While specific examples of rhenium complexes with the 1,3-di-tert-butylcyclopentadienyl ligand are not extensively documented in the readily available literature, research on related bulky cyclopentadienyl ligands, such as the 1,2,4-tri-tert-butylcyclopentadienyl (Cp''') and tetraisopropylcyclopentadienyl (CpiPr₄) ligands, provides valuable insights. These bulky ligands have been shown to stabilize high-oxidation-state rhenium-oxo complexes, which are active catalysts for various transformations, including the dehydration of polyols.
The synthesis of these bulky Cp-rhenium complexes typically starts from a suitable rhenium precursor, such as Re₂(CO)₁₀. The bulky cyclopentadienyl ligand is introduced, followed by oxidation to generate the high-valent oxo species. For example, Cp''Re(CO)₃ and CpiPr₅Re(CO)₃ have been synthesized and subsequently oxidized to the corresponding Cp''ReO₃ and CpiPr₅ReO₃ species. These complexes have been characterized by NMR spectroscopy and X-ray crystallography. The steric bulk of the cyclopentadienyl ligand is crucial in preventing dimerization and stabilizing the monomeric active catalytic species.
| Compound | Spectroscopic Data (¹³C NMR, ppm) |
| Cp'''ReO₂ (monomer) | δ 13.5, 31.8, 32.3, 33.0, 107.0, 110.1, 126.1 |
| [(Cp'''Re(O)μ-O)]₂ (dimer) | δ 13.5, 32.2, 32.7, 33.3, 110.0, 112.2, 127.9 |
Spectroscopic data for a related bulky cyclopentadienyl rhenium complex. acs.org
The coordination chemistry of the 1,3-di-tert-butylcyclopentadienyl ligand with chromium has been investigated, leading to the synthesis of both Cr(II) and Cr(III) complexes. The bulky nature of the Cp'' ligand plays a significant role in determining the structure and magnetic properties of these complexes.
For instance, the reaction of CrCl₂ with the lithium salt of the tri(tert-butyl)cyclopentadienyl ligand (a similarly bulky ligand) has been shown to produce the dinuclear chromium(II) bromide dimer, [Cp'''Cr(μ-Br)]₂. This complex serves as a starting material for the synthesis of other dinuclear chromium(II) complexes with various bridging ligands. The magnetic properties of these dinuclear species are of particular interest, with studies revealing strong antiferromagnetic coupling between the two high-spin Cr(II) centers in some cases.
| Compound | Magnetic Moment (μB) | Spectroscopic Data |
| [Cp'''Cr(μ-H)]₂ | - | Strong antiferromagnetic coupling with J₁,₂ = -206 cm⁻¹ |
| [Cr(C₂O₄)₂(H₂O)₂]⁻ | - | The Cr³⁺ ion is six-coordinated in a slightly distorted octahedral environment. |
| [CrCl₃(PR₃)₂]₂ | - | The anions have trans-octahedral stereochemistry. Assignments for the Cr–Cl and Cr–P stretching frequencies in these complexes are given, together with values for various ligand-field parameters. dntb.gov.ua |
Data for chromium complexes with bulky cyclopentadienyl and other ligands. dntb.gov.uaacs.orgjocpr.com
Iridium Complexes
Detailed research and characterization of iridium complexes featuring the 1,3-di-tert-butylcyclopentadienyl ligand are not extensively documented in readily available literature. The synthesis of such complexes typically involves the reaction of an appropriate iridium precursor, such as [Ir(cod)Cl]2, with the lithium or sodium salt of 1,3-di-tert-butylcyclopentadiene. rsc.orgnih.gov The significant steric bulk of the [Cp'']⁻ ligand would be expected to play a crucial role in the stability and reactivity of any resulting iridium complex.
In analogous, less sterically hindered cyclopentadienyl iridium systems, the metal center commonly adopts η⁵-coordination with the Cp ring. rsc.orgnih.gov For a hypothetical [Cp''IrLn] complex, the bulky tert-butyl groups would create a sterically crowded environment around the iridium center. This crowding can prevent the coordination of multiple large ligands, potentially favoring the formation of complexes with lower coordination numbers or promoting intramolecular C-H bond activation. The electron-donating nature of the two tert-butyl groups would also increase the electron density at the iridium center, which could, in turn, influence the catalytic activity of the complex in reactions such as C-H activation or functionalization. nih.gov
Cobalt Complexes
Similar to iridium, specific, well-characterized examples of cobalt complexes bearing solely the 1,3-di-tert-butylcyclopentadienyl ligand are not widely reported. The synthesis of such compounds would likely proceed through salt metathesis reactions between a cobalt(II) halide, like CoCl2, and an alkali metal salt of the ligand, such as Li[Cp'']. nih.govnih.gov
The resulting cobaltocene, bis(1,3-di-tert-butylcyclopentadienyl)cobalt or [Co(Cp'')2], would be an analogue of cobaltocene, [Co(C5H5)2]. The steric hindrance from the four tert-butyl groups would encumber the cobalt center, likely enhancing the complex's stability against oxidation compared to the unsubstituted parent compound. This steric shielding could also influence its reactivity, for example, by hindering the accessibility of the metal center to incoming substrates in catalytic applications. The electronic properties would also be affected, with the alkyl substituents increasing the electron-donating ability of the ligand, thereby affecting the redox potential of the Co(II)/Co(III) couple.
Main Group Metal Complexes with Di-tert-butylcyclopentadienyl Anions
The 1,3-di-tert-butylcyclopentadienyl ligand has been successfully employed to stabilize complexes of various main group metals, particularly the alkali metals (Group 1) and alkaline earth metals (Group 2). The synthesis of these complexes is generally straightforward, involving the deprotonation of 1,3-di-tert-butylcyclopentadiene with a strong base or the direct reaction with the elemental metal.
For instance, the sodium salt, Na[C5H3(tBu)2], can be prepared by reacting the parent diene with sodium tert-butoxide. researchgate.net These alkali metal salts are valuable reagents, serving as transfer agents for the [Cp'']⁻ ligand to other metal centers.
Structural studies of main group metal complexes with bulky cyclopentadienyl ligands reveal the significant influence of steric factors. While transition metals typically form symmetric η⁵-sandwich complexes, main group metals can exhibit a wider range of coordination modes due to the more ionic nature of their metal-ring bonding. Depending on the size of the metal cation and the steric demands of the ligand, coordination can range from η¹ (sigma-bonded) to the more common η⁵ (pi-bonded) interaction. In the solid state, these complexes often form polymeric structures or include solvent molecules in their coordination sphere to satisfy the coordination requirements of the metal ion. dntb.gov.uaresearchgate.net
Table 1: Representative Main Group Metal Complexes with Substituted Cyclopentadienyl Ligands
| Metal | Ligand System | Observed Coordination Features | Reference |
| Sodium | 1,3-Diphenylcyclopentadienyl | Forms insoluble precipitates in some solvents, indicating polymeric structures. | researchgate.net |
| Ytterbium, Calcium, Strontium, Barium | 1,3-Bis(diphenylphosphano)cyclopentadienyl | Forms [M(η⁵-C₅H₃(PPh₂)₂-1,3)₂(S)] complexes, platform for heterobimetallic compounds. | researchgate.net |
| Potassium, Cesium | CH(SiMe₃)₂ (Alkyl Ligand) | Forms polymeric chains or discrete multinuclear structures depending on co-ligands. | dntb.gov.ua |
Influence of Ligand Architecture on Metal Center Properties
The architecture of the 1,3-di-tert-butylcyclopentadienyl ligand, characterized by its two bulky tert-butyl substituents, exerts profound steric and electronic effects on the properties of the coordinated metal center. unt.eduosti.gov
Steric Effects:
Kinetic Stabilization: The most significant consequence of the bulky tert-butyl groups is the kinetic stabilization of the metal complex. unt.edustanford.edu The ligand creates a protective "pocket" around the metal center, sterically hindering pathways for decomposition, ligand redistribution, or attack by other reagents. For example, bis(di-tert-butylcyclopentadienyl)cerium methyl shows a slower rate of decomposition compared to analogues with less bulky ligands. unt.eduosti.govstanford.edu
Coordination Number and Geometry: The steric bulk limits the number and size of other ligands that can coordinate to the metal. This can lead to the formation of complexes with lower coordination numbers than are observed with smaller ligands like the unsubstituted cyclopentadienyl anion.
Reaction Rates: By blocking access to the metal center, the ligand can slow down reaction rates. Conversely, in some catalytic cycles, this steric hindrance can promote the dissociation of other ligands, which may be a rate-determining step.
Electronic Effects:
Electron Donation: The tert-butyl groups are electron-donating through induction. This increases the electron density on the cyclopentadienyl ring, making the [Cp'']⁻ ligand a stronger electron donor than the unsubstituted [C₅H₅]⁻ ligand.
Redox Potentials: The increased electron density at the metal center makes it easier to oxidize. Consequently, complexes with the [Cp'']⁻ ligand generally exhibit lower oxidation potentials compared to their unsubstituted counterparts.
Unusual Coordination Geometries Stabilized by Bulky Cyclopentadienyl Ligands
The significant steric pressure exerted by bulky cyclopentadienyl ligands like 1,3-di-tert-butylcyclopentadienyl can force metal centers and associated ligands into unusual coordination geometries that deviate from idealized models. The steric repulsion between two or more bulky Cp ligands within the same complex can lead to significant structural distortions.
In metallocenes, for example, the presence of bulky substituents can cause the cyclopentadienyl rings to tilt away from a perfectly parallel arrangement. This tilting can open up a coordination site on the metal, allowing for the binding of additional ligands or facilitating reactivity. In uranium complexes, the steric bulk of the 1,2,4-tri-tert-butylcyclopentadienyl ligand was shown to prevent dimerization and stabilize monomeric uranium oxido complexes. acs.org
Furthermore, the steric clash between bulky ligands can lead to elongated metal-ligand bonds or compressed ligand-metal-ligand angles. In some cases, the steric strain is so great that it prevents the formation of the expected sandwich complex altogether, leading instead to the formation of half-sandwich complexes or other unforeseen structures. mdpi.com The interplay between the steric demands of the ligand and the electronic preferences of the metal center can thus be exploited to synthesize complexes with unique and reactive geometries. rsc.org
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,3-di-tert-butylcyclopenta-1,3-diene, providing critical insights into its covalent framework and the dynamic behavior of its isomers. The presence of bulky tert-butyl groups significantly influences the chemical shifts and coupling constants observed in the spectra.
A mixture of isomers of di-tert-butylcyclopentadiene (B1142116) is typically obtained from its synthesis, which involves the alkylation of cyclopentadiene (B3395910) with tert-butyl bromide under phase-transfer conditions. wikipedia.org The characterization of the 1,3-isomer requires careful analysis of the NMR data to distinguish it from other possible regioisomers.
While a detailed, publicly available spectrum for pure this compound is not readily found in the searched literature, the expected characteristic signals can be inferred from the general knowledge of substituted cyclopentadienes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| tert-Butyl Protons | ~1.1 - 1.3 |
| Methylene (B1212753) Protons (C5-H) | ~2.8 - 3.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| tert-Butyl Methyl Carbons | ~30 - 32 |
| tert-Butyl Quaternary Carbons | ~33 - 35 |
| Methylene Carbon (C5) | ~40 - 45 |
| Vinylic Carbons (C2, C4) | ~120 - 130 |
Multinuclear NMR Techniques
While ¹H and ¹³C NMR are the primary methods for characterizing organic molecules like this compound, multinuclear NMR could be employed if heteroatoms were present in the molecule or in its derivatives. For the parent hydrocarbon, these techniques are not directly applicable. However, in the context of its organometallic complexes, NMR of nuclei such as ¹⁵N, ³¹P, or various metal nuclei can provide invaluable information about the ligand-metal bonding and the electronic structure of the complex.
Variable-Temperature NMR Studies
Variable-temperature (VT) NMR studies are particularly useful for investigating dynamic processes such as isomerism and fluxionality. Substituted cyclopentadienes are known to undergo sigmatropic rearrangements, leading to the migration of the double bonds within the five-membered ring. VT-NMR experiments can be used to study the kinetics of these processes. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of exchange between different isomers increases. This allows for the determination of the energy barriers associated with these dynamic behaviors. For this compound, VT-NMR could be used to study its potential rearrangement to other isomers.
Two-Dimensional NMR Methodologies
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, especially in the presence of its isomers.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the 1,3-isomer, cross-peaks would be expected between the vinylic protons and the methylene protons, helping to establish the connectivity within the cyclopentadienyl (B1206354) ring.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene proton signals to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons, such as the tert-butyl quaternary carbons and the substituted vinylic carbons (C1 and C3), by observing their correlations with the tert-butyl protons and the ring protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₂₂), the molecular weight is 178.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178.
The fragmentation pattern is typically dominated by the loss of stable neutral fragments. A prominent fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, or the loss of isobutylene (B52900) ((CH₃)₂C=CH₂, 56 Da).
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| 178 | [C₁₃H₂₂]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 122 | [M - C₄H₈]⁺ |
| 107 | [M - C₄H₈ - CH₃]⁺ |
X-ray Single Crystal Diffraction for Solid-State Structure Determination
X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. However, as this compound is a liquid at room temperature, obtaining a single crystal of the pure compound for X-ray analysis would require low-temperature crystallization techniques. There are no readily available reports in the searched literature of the single-crystal X-ray structure of the free ligand.
This technique is more commonly applied to its solid organometallic derivatives. The crystal structures of metal complexes containing the 1,3-di-tert-butylcyclopentadienyl ligand would provide precise information on bond lengths, bond angles, and the coordination mode of the ligand to the metal center.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the conjugated diene system within the cyclopentadiene ring. The parent 1,3-cyclopentadiene exhibits a UV absorption maximum (λmax) around 238-240 nm, corresponding to a π → π* transition.
The presence of the two electron-donating tert-butyl groups at positions 1 and 3 is expected to cause a bathochromic shift (a shift to longer wavelengths) of the λmax compared to the unsubstituted cyclopentadiene. The extent of this shift can be estimated using Woodward-Fieser rules for conjugated dienes.
Table 4: Estimated UV-Vis Absorption Maximum for this compound
| Parameter | Wavelength (nm) |
|---|---|
| Base value for a cyclic diene | 253 |
| Contribution of two alkyl substituents | +10 (5 each) |
| Predicted λmax | ~263 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. Consequently, this compound, in its neutral, diamagnetic state, is EPR-silent as it does not possess any unpaired electrons. However, EPR spectroscopy becomes an invaluable tool for characterizing paramagnetic species derived from this compound, such as its corresponding radical or, more commonly, organometallic complexes where it acts as a ligand.
In the context of organometallic chemistry, the 1,3-di-tert-butylcyclopentadienyl ligand (Cptt) is frequently employed to support metal centers in various oxidation states. When the metal center is paramagnetic (i.e., has one or more unpaired electrons), EPR spectroscopy provides detailed information about the electronic structure, metal-ligand bonding, and the distribution of spin density within the molecule.
Pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, have been utilized to probe the nature of metal-carbon bonding in complexes containing the 1,3-di-tert-butylcyclopentadienyl ligand. For instance, in studies of early lanthanide and actinide complexes of the type [M(Cptt)3], EPR spectroscopy has been instrumental in quantifying the degree of covalency in the metal-ligand bond. nih.govacs.org Analysis of the hyperfine interactions between the unpaired electron spin at the metal center and the magnetic nuclei (e.g., 1H and 13C) of the Cptt ligand allows for the mapping of spin density distribution. acs.org
For example, in a study of [Ln(Cptt)3] complexes (where Ln = Ce, Nd, Sm), pulsed EPR revealed that the hyperfine interactions were much smaller compared to analogous actinide complexes, indicating a predominantly electrostatic (ionic) character of the metal-ligand bond in these lanthanide compounds. nih.gov Similarly, EPR and Electron-Nuclear Double Resonance (ENDOR) spectroscopy of a thorium(III) complex, (Cptt)2ThH3AlCTMS3, provided key evidence for the nature of the bonding and spin distribution across the heterobimetallic structure. acs.org
These studies underscore the importance of EPR spectroscopy not for the direct analysis of this compound itself, but for the detailed electronic characterization of its paramagnetic metal complexes, which is crucial for understanding their reactivity and catalytic applications.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a compound and to quantify mass loss associated with processes like decomposition, evaporation, or dehydration. A TGA thermogram plots mass percentage against temperature. For a volatile, non-polymeric organic compound like this compound, a TGA experiment would be expected to show a single, sharp mass loss event corresponding to its boiling and evaporation, assuming no decomposition occurs at or below its boiling point under the experimental conditions (e.g., inert atmosphere). If decomposition occurs, the TGA curve would show mass loss at the decomposition temperature, and the profile of this loss could indicate the nature of the decomposition process (e.g., single-step or multi-step).
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting, crystallization, glass transitions, and chemical reactions (e.g., decomposition). A DSC thermogram shows heat flow versus temperature, with endothermic events (like melting) and exothermic events (like decomposition) appearing as peaks.
For this compound, a DSC analysis would be expected to show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed if the compound undergoes thermal decomposition. The temperature at which these exothermic events begin (the onset temperature) provides information about the thermal stability of the compound. For example, studies on other energetic materials have used DSC to determine that the decomposition process is autocatalytic, a finding that can be confirmed by using different types of sample crucibles in the experiment.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS) for Decomposition Pathways
Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of complex materials. In this method, a sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. This technique provides a "fingerprint" of the original material and offers detailed insights into its decomposition mechanisms.
While specific Pyrolysis-GC/MS studies on this compound were not found in the provided search results, research on the thermal decomposition of the closely related compound, tert-butyl-1,3-cyclopentadiene, offers valuable insights into the potential decomposition pathways. nih.gov A study using a single-pulse shock tube (a pyrolysis technique) investigated the thermal decomposition of tert-butyl-1,3-cyclopentadiene at temperatures between 996 K and 1127 K. nih.gov
The major stable products identified were isobutene (2-methylpropene), 1,3-cyclopentadiene, and toluene. nih.gov The formation of these products suggests several key decomposition pathways are at play:
Molecular Elimination: The loss of isobutene from the parent molecule to form 1,3-cyclopentadiene. This is a common pathway for compounds with tert-butyl substituents.
C-C Bond Fission: Homolytic cleavage of carbon-carbon bonds, leading to the formation of radical intermediates.
Ring Expansion: A particularly interesting pathway observed was the formation of toluene, which involves the expansion of the five-membered cyclopentadiene ring into a six-membered aromatic ring. This process is thought to occur via radical intermediates. nih.gov
Based on these findings for the mono-substituted analogue, a Pyrolysis-GC/MS analysis of this compound would likely reveal a complex mixture of decomposition products. The expected major products and the corresponding inferred decomposition pathways are summarized in the table below.
| Potential Decomposition Product | Inferred Decomposition Pathway | Expected m/z in Mass Spectrum |
|---|---|---|
| Isobutene | Molecular Elimination of a tert-butyl group | 56 |
| tert-Butylcyclopentadiene | Molecular Elimination of a tert-butyl group | 122 |
| 1,3-Cyclopentadiene | Sequential Molecular Elimination of both tert-butyl groups | 66 |
| Toluene and other alkylated benzenes | C-C Bond Fission followed by Radical-Mediated Ring Expansion | 92 (for Toluene) |
The study of these decomposition products and their relative abundances at different pyrolysis temperatures would provide a detailed understanding of the thermal stability and degradation mechanisms of this compound.
Theoretical and Computational Investigations of 1,3 Di Tert Butylcyclopenta 1,3 Diene and Its Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties and reaction pathways of complex molecules. While specific DFT studies focusing solely on 1,3-di-tert-butylcyclopenta-1,3-diene are not extensively documented in publicly available research, computational investigations of closely related and larger substituted cyclopentadienyl (B1206354) systems provide significant insights into the expected behavior of this compound.
Analysis of Transition States and Reaction Energy Barriers
The analysis of transition states and the calculation of reaction energy barriers are critical for understanding the kinetics and mechanisms of chemical reactions. For cyclopentadiene (B3395910) derivatives, this includes studying processes like cycloadditions, isomerizations, and metallation reactions.
While specific transition state data for reactions involving this compound is scarce, theoretical studies on the thermal decomposition of the related tert-butyl-1,3-cyclopentadiene have employed quantum chemistry calculations (G3MP2B3) to determine the thermodynamic properties of key species involved in ring-expansion reactions. nih.gov These studies build detailed chemical kinetic models to understand the formation of products like toluene, which involves complex isomerization and bond fission pathways with distinct energy barriers. nih.gov
Furthermore, DFT has been widely applied to investigate the mechanisms of 1,3-dipolar cycloaddition reactions, providing insights into the energy profiles of both concerted and stepwise pathways. These studies calculate the activation energies for the formation of different regioisomers, allowing for the prediction of reaction outcomes. Although not specific to the di-tert-butyl derivative, these methodologies are directly applicable to understanding its potential reactivity in such transformations.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex wavefunctions obtained from quantum chemical calculations into the familiar language of chemical bonding, including lone pairs, bonds, and antibonding orbitals. This analysis provides quantitative insights into electronic interactions, such as hyperconjugation.
A notable study employed NBO analysis at the B3LYP level of theory to investigate metallotropic 1,2-shifts in a series of substituted cyclopentadienes, including 5-tert-butylcyclopentadiene. taylorfrancis.com The analysis focused on donor-acceptor interactions, revealing that hyperconjugation between the σ orbital of the C-migrating group bond and the π* antibonding orbitals of the cyclopentadienyl ring plays a crucial role in facilitating the migration. taylorfrancis.com
The study quantified the delocalization energies associated with these σ → π* interactions. For 5-tert-butylcyclopentadiene, the delocalization energy from the σ(C-C) bonding orbital of the tert-butyl group to the π*(C=C) antibonding orbitals of the ring was calculated to be relatively small compared to metallated derivatives, indicating a lesser degree of hyperconjugative stabilization for the alkyl shift. taylorfrancis.com
| Compound | Level of Theory | Delocalization Energy (σ → π) (kcal/mol) |
|---|---|---|
| 5-tert-butylcyclopentadiene | B3LYP/3-21G | 1.45 |
| 5-tert-butylcyclopentadiene | B3LYP/3-21G | 1.45 |
| 5-tert-butylcyclopentadiene | B3LYP/LANL2DZ* | 1.26 |
These findings suggest that for this compound, the electronic interactions between the tert-butyl groups and the diene system are likely to be significant in influencing its conformational preferences and reactivity.
Molecular Dynamics (MD) Simulations for Adsorption and Interaction Studies
Molecular dynamics (MD) simulations provide a powerful avenue to explore the dynamic behavior of molecules and their interactions with other species or surfaces over time. This technique is particularly valuable for studying large and complex systems, such as organometallic complexes in solution or their adsorption on material surfaces.
Furthermore, MD simulations are increasingly used to study the behavior of large macromolecular complexes, offering atomic-resolution descriptions of their dynamics. nih.gov This approach could be extended to investigate the interactions of 1,3-di-tert-butylcyclopentadienyl-containing metal complexes with biological targets or their aggregation behavior in solution.
Elucidation of Orbital Hybridization and Electron Correlation Effects
Understanding the orbital hybridization and the effects of electron correlation is fundamental to accurately describing the electronic structure and bonding in molecules. In cyclopentadiene derivatives, the hybridization of the carbon atoms in the ring is crucial to its aromaticity (in the case of the cyclopentadienyl anion) and its reactivity as a diene.
The introduction of bulky tert-butyl substituents can influence the planarity of the cyclopentadienyl ring, which in turn affects the orbital overlap and hybridization. While detailed computational studies on the orbital hybridization of this compound are not prominent, the general principles of orbital theory can be applied. The sp2 hybridized carbons of the double bonds and the sp3 hybridized methylene (B1212753) carbon dictate the geometry and electronic properties of the diene system.
Electron correlation refers to the interaction between electrons in a quantum system. Accurately accounting for electron correlation is essential for obtaining precise theoretical predictions of molecular properties. In computational studies of organometallic complexes, methods that include electron correlation, such as post-Hartree-Fock methods or certain DFT functionals, are necessary to correctly describe the metal-ligand bonding and the electronic states of the system. For complexes containing the 1,3-di-tert-butylcyclopentadienyl ligand, electron correlation effects would be significant in accurately modeling the interaction between the metal d-orbitals and the π-system of the cyclopentadienyl ring.
Catalytic Applications of 1,3 Di Tert Butylcyclopentadienyl Based Systems
Olefin Polymerization
Complexes utilizing the 1,3-di-tert-butylcyclopentadienyl ligand have been investigated as catalysts for olefin polymerization. Specifically, nonbridged zirconocene dichlorides featuring tert-butyl-substituted cyclopentadienyl (B1206354) ligands, including bis(1,3-di-tert-butylcyclopentadienyl)zirconium dichloride, have been used as catalysts for the polymerization of 1-hexene when activated by methylaluminoxane (MAO). nih.gov These sterically hindered zirconocene complexes have been studied under high-pressure conditions (100–750 MPa). nih.gov The bulky nature of the 1,3-di-tert-butylcyclopentadienyl ligand is a key feature in these systems, influencing the catalytic activity and properties of the resulting polymer. In addition to zirconium, titanium complexes bearing this ligand, such as ((CH₃)₃C)₂C₅H₃)TiCl₃, are also recognized as precursors for olefin polymerization catalysts. researchgate.net
Hydrogenation Reactions
While cyclopentadienyl ligands are ubiquitous in organometallic chemistry, including in catalysts for hydrogenation, specific research detailing the application of 1,3-di-tert-butylcyclopentadienyl-based systems in hydrogenation reactions is not extensively documented in readily available literature. Hydrogenation catalysis is a broad field where metals like rhodium, iridium, and ruthenium, often complexed with cyclopentadienyl derivatives, are active. rsc.orgrsc.org For instance, iridium-catalyzed transfer hydrogenation can utilize dienes as allylmetal surrogates. nih.gov However, direct examples employing the 1,3-di-tert-butylcyclopentadienyl ligand for reactions such as the hydrogenation of dienes or other unsaturated compounds are not prominently reported. The steric bulk of the di-tert-butyl groups, which is advantageous in other catalytic applications for enhancing selectivity, may play a complex role in the kinetics and mechanisms of hydrogenation that requires further specific investigation.
Deoxydehydration (DODH) of Diols and Polyols
A significant application of the 1,3-di-tert-butylcyclopentadienyl ligand is in the deoxydehydration (DODH) of diols and polyols, a critical reaction for converting biomass into valuable chemicals. A trioxo-rhenium complex featuring this ligand, specifically (1,3-di-tert-butylcyclopentadienyl)trioxorhenium(VII) (CpttReO₃), has been identified as a highly effective catalyst for this transformation. nih.gov This reaction converts vicinal diols into olefins using a reductant. mdpi.com
The CpttReO₃ catalyst demonstrates excellent activity for various substrates, including biomass-derived polyols. nih.gov For example, under optimized conditions using 3-octanol as both a reductant and solvent, glycerol is converted almost quantitatively to allyl alcohol. nih.gov The catalyst also shows high efficacy in converting mucic acid to muconates. nih.gov The performance of these rhenium catalysts is influenced by the steric properties of the cyclopentadienyl ligand, with increased bulk sometimes leading to improved catalysis. nih.gov
Below is a table summarizing the performance of CpttReO₃ in the DODH of 1,2-octanediol under various conditions.
| Entry | Reductant | Temperature (°C) | Time (h) | Atmosphere | Yield (%) | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | PPh₃ | 135 | 15 | N₂ | 93 | >99 |
| 2 | 3-octanol | 135 | 15 | N₂ | 93 | >99 |
| 3 | 3-octanol | 170 | 2 | N₂ | 81 | >99 |
| 4 | 3-octanol | 135 | 15 | Air | 68 | 76 |
Data sourced from a 2018 study on CpttReO₃ catalysts. nih.gov PPh₃ refers to triphenylphosphine.
Ethene Trimerization to 1-Hexene
Catalyst systems incorporating substituted cyclopentadiene (B3395910) ligands are effective for the selective trimerization of ethene to 1-hexene. researchgate.net A four-component homogeneous catalyst system, typically comprising a chromium source, a substituted cyclopentadiene ligand, an alkyl aluminum, and a halogen source, has been shown to produce 1-hexene with good selectivity and activity. researchgate.net The 1,3-di-tert-butylcyclopentadienyl ligand has been specifically tested within this framework. In a documented example, a catalyst system using 1,3-di-tert-butylcyclopentadienyl as the ligand with chromium(III) tris(2-ethylhexanoate), hexachloroethane, and triethylaluminium was used for ethylene trimerization. researchgate.net
The table below presents data from a comparative study of different cyclopentadienyl ligands in this catalytic reaction.
| Run | Ligand | Activity (g/(g Cr·h)) | 1-Hexene Selectivity (%) | Polyethylene (wt.%) |
|---|---|---|---|---|
| 9 | 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene | 40700 | 82.3 | 6.5 |
| 12 | 1,2,3,4-tetraphenyl-1,3-cyclopentadiene | 22300 | 61.7 | 12.0 |
| 14 | 1,3-di-tert-butylcyclopentadienyl | 8600 | 86.5 | 16.5 |
| 15 | 5-(4-t-butylphenyl)-1,2,3,4-tetraphenyl-1,3-cyclopentadiene | 57700 | 83.0 | 6.0 |
Data from Applied Catalysis A: General, 255 (2003) 355–359. researchgate.net Conditions: 50 bar ethylene pressure, varying temperatures and reagent ratios.
Cross-Coupling Reactions
The sterically demanding 1,3-di-tert-butylcyclopentadienyl ligand has proven to be highly effective in rhodium(III)-catalyzed C-H activation reactions, a modern form of cross-coupling. While the pentamethylcyclopentadienyl (Cp) ligand is common in this field, it often leads to mixtures of regioisomers when used with asymmetric substrates. durham.ac.uk In contrast, the increased steric bulk of the di-tert-butylcyclopentadienyl ligand (referred to as Cpt) on a rhodium center can deliver products with synthetically useful and high regioselectivity. durham.ac.uk For instance, in the coupling between benzohydroxamates and aliphatic alkenes to form dihydroisoquinolinones, a [CpRh(III)] catalyst typically yields a 2:1 ratio of regioisomers. The use of a Cpt-ligated rhodium catalyst, however, can achieve a regioisomeric ratio greater than 10:1. durham.ac.uk This demonstrates the profound impact of the ligand's steric profile on directing the selectivity of the catalytic reaction.
Asymmetric Catalysis and Chiral Ligand Preparation
The development of chiral cyclopentadienyl ligands is a key area in asymmetric catalysis. While 1,3-di-tert-butylcyclopentadiene itself is achiral, related asymmetrically substituted di-tert-butylcyclopentadienyl ligands have been synthesized and used to create planar-chiral metal complexes. For example, a rhodium complex with an asymmetric C₅H₂tBu₂CH₂tBu ligand has been prepared from the reaction of [(cod)RhCl]₂ with tert-butylacetylene. nih.gov
The enantiomers of these planar-chiral complexes were separated and then applied as catalysts in the C-H activation reactions of arylhydroxamates with alkenes. nih.gov These reactions produced dihydroisoquinolones in high yields (80-90%). However, the enantioselectivity achieved was moderate, typically falling in the range of 20-50% enantiomeric excess (ee). nih.gov This research highlights the potential for creating chiral catalysts from precursors related to 1,3-di-tert-butylcyclopentadiene, although achieving high levels of stereocontrol remains a challenge that depends on the specific ligand structure and reaction.
Influence of Ligand Sterics on Catalyst Activity and Selectivity
The steric properties of the 1,3-di-tert-butylcyclopentadienyl ligand are one of its most defining features and exert a powerful influence on the behavior of its metal complexes in catalysis. The two bulky tert-butyl groups provide significant steric shielding to the metal center, which can lead to several beneficial effects.
Enhanced Selectivity: As seen in Rh(III)-catalyzed C-H activation, the steric hindrance of the di-tert-butylcyclopentadienyl ligand is crucial for controlling regioselectivity. durham.ac.uk The bulky ligand can effectively block certain reaction pathways, thereby favoring the formation of a single desired product isomer. durham.ac.uk
Kinetic Stabilization: Sterically demanding ligands like di-tert-butylcyclopentadienyl can provide kinetic stabilization to metal complexes. This has been observed in trivalent cerium compounds, where the bulky ligands slow down decomposition pathways such as ligand redistribution. bham.ac.uk
Modified Physical Properties: The presence of the bulky tert-butyl groups alters the physical properties of the corresponding metallocenes, including their solubility and crystal packing. bham.ac.uk
The significant steric profile of the 1,3-di-tert-butylcyclopentadienyl ligand makes it a powerful tool for chemists to fine-tune the properties of a catalyst, often leading to improved performance in terms of selectivity and stability compared to less sterically hindered analogues like cyclopentadienyl or pentamethylcyclopentadienyl. durham.ac.ukbham.ac.uk
Advanced Concepts and Future Research Directions
Development of Carbene-Functionalized Bulky Cyclopentadiene (B3395910) Rings
The direct functionalization of cyclopentadienyl (B1206354) (Cp) rings with carbenes represents a significant advancement in ligand design, creating even bulkier systems with unique electronic properties. Researchers have successfully synthesized a series of mono- and di-substituted bulky cyclopentadiene compounds by reacting cyclic alkyl-amino carbenes (cAACs) with cyclopentadiene precursors. researchgate.net This method has proven to be high-yielding and allows for the introduction of the sterically demanding cAAC moieties onto the Cp ring. researchgate.net
These carbene-functionalized Cp ligands are notable for their increased steric bulk while maintaining their ability to coordinate to metal centers. researchgate.net The synthesis typically involves the reaction of a cAAC with a cyclopentadienyl potassium salt, leading to the formation of the functionalized cyclopentadiene. researchgate.net X-ray single-crystal diffraction has been instrumental in characterizing the molecular structures of these novel compounds, confirming the covalent linkage between the carbene carbon and the cyclopentadiene ring. researchgate.net
Photophysical Properties and Intramolecular Charge Transfer in Functionalized Cyclopentadienes
A fascinating aspect of carbene-functionalized cyclopentadienes is their emergent photophysical properties, particularly their fluorescence. researchgate.net These compounds often exhibit interesting emission characteristics in the solid state. researchgate.net The fluorescence is attributed to an intramolecular charge transfer (ICT) phenomenon occurring from the electron-rich carbene to the electron-deficient cyclopentadiene unit. researchgate.netmdpi.com This ICT process is a key feature in the photophysics of "push-pull" systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. mdpi.comnih.gov
The extent of this charge transfer can be influenced by the rotational conformation around the C-C bond connecting the carbene and the cyclopentadiene ring. researchgate.net Variable temperature NMR studies have been employed to investigate the rotational energy barriers and conformational dynamics in these systems. researchgate.net The photophysical properties of these functionalized cyclopentadienes can be tuned by modifying the substituents on either the carbene or the cyclopentadiene ring, which opens up possibilities for designing materials with specific emission wavelengths. chemrxiv.orgchemrxiv.org
Below is a table summarizing the emission properties of some mono- and di-substituted cAAC-Cp compounds.
| Compound Designation | Substitution Pattern | Solid-State Emission Color (under 365 nm UV) |
| 1 | Mono-substituted cAAC-Cp | - |
| 2 | Mono-substituted cAAC-Cp | - |
| 3 | Mono-substituted cAAC-Cp | - |
| 4 | Di-substituted cAAC-Cp | - |
| 5 | Di-substituted cAAC-Cp | - |
| 6 | Di-substituted cAAC-Cp | - |
Note: Specific emission colors for each compound are detailed in the source literature and can be visualized in CIE 1931 chromaticity diagrams. researchgate.net
Rational Design of Superbulky Cyclopentadienyl Ligands for Novel Coordination
The rational design of cyclopentadienyl ligands with extreme steric bulk is a major driving force in modern organometallic chemistry. chemistryviews.orgontosight.ai The principle is that by sterically shielding the metal center, one can stabilize unusual coordination geometries, low oxidation states, and highly reactive species. chemistryviews.orgwikipedia.org The introduction of multiple bulky substituents, such as tert-butyl or terphenyl groups, onto the cyclopentadienyl ring is a key strategy. chemistryviews.orgwikipedia.org For instance, the tris(tert-butyl)cyclopentadienyl ligand, 1,2,4-(Me₃C)₃C₅H₂, has been used to stabilize low-valent main group metals like germanium and tin in half-sandwich complexes. rsc.org
The design principles for these superbulky ligands involve considering not just the size of the individual substituents but also their placement on the five-membered ring to create a protective pocket around the coordinated metal. chemistryviews.org This steric encumbrance can lead to significant deviations from the coordination chemistry observed with less bulky analogues like pentamethylcyclopentadienyl (Cp*). rsc.org For example, the extreme bulk of a penta-terphenyl cyclopentadienyl ligand enables the formation of unusual dimeric structures with alkali metals. researchgate.net Theoretical calculations, such as DFT, can aid in the rational design process by predicting the steric and electronic properties of new ligand systems. researchgate.net
Applications in Materials Science Beyond Catalysis
While bulky cyclopentadienyl ligands are mainstays in catalysis, their derivatives are finding increasing use in materials science. nitrkl.ac.in Functionalized cyclopentadienes are being incorporated into conjugated polymers for applications in organic electronics. rsc.orgsioc-journal.cn For example, copolymers containing cyclopentadiene and diketopyrrolopyrrole units have shown promise as materials for organic field-effect transistors (OFETs). rsc.org
In these materials, the alkyl side chains on the cyclopentadiene-based polymer backbone play a crucial role in influencing the thin-film microstructure, which in turn affects the charge transport properties. rsc.org By carefully engineering these side chains, researchers can control the packing of the polymer chains in the solid state, leading to improved device performance. rsc.org For instance, a copolymer with a longer linear alkyl spacer and shorter branches was found to adopt a more compact and ordered film structure, resulting in higher hole mobility in OFET devices. rsc.org The unique electronic and structural properties of cyclopentadithiophene derivatives have also made them valuable building blocks for organic solar cells and organic light-emitting diodes (OLEDs). sioc-journal.cn
The following table presents data on the influence of side-chain engineering on the performance of cyclopentadiene-based polymers in OFETs.
| Polymer | Side Chain Structure | Hole Mobility (cm² V⁻¹ s⁻¹) |
| PDPPCp-C4-OD | Shorter linear spacer, longer branches | - |
| PDPPCp-C7-OD | Longer linear spacer, longer branches | - |
| PDPPCp-C7-HO | Longer linear spacer, shorter branches | 2.1 |
Note: The performance is highly dependent on the thin-film microstructure, which is influenced by the side-chain architecture. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-di-tert-butylcyclopenta-1,3-diene, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via alkylation of cyclopentadiene derivatives using tert-butyl halides or Grignard reagents under inert atmospheres. Key factors include:
- Catalyst selection : Use of strong bases (e.g., LDA) to deprotonate cyclopentadiene and activate nucleophilic attack.
- Temperature control : Low temperatures (-78°C) to prevent side reactions like oligomerization.
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
- Data Validation : NMR (¹H/¹³C) confirms regioselectivity of alkylation, while GC-MS monitors byproducts.
Q. How is the structural and electronic configuration of this compound characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves steric effects of tert-butyl groups on the cyclopentadiene ring’s planarity.
- Spectroscopic analysis : UV-Vis spectroscopy identifies π→π* transitions (λmax ~250–300 nm), while IR confirms C-H stretching in tert-butyl groups (~2960 cm⁻¹).
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths and electron density distribution, cross-referenced with experimental data .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder reactions, and how do steric effects from tert-butyl groups influence regioselectivity?
- Methodological Answer :
- Kinetic studies : Monitor reaction rates with dienophiles (e.g., maleic anhydride) under varying temperatures to determine activation parameters (ΔH‡, ΔS‡).
- Steric mapping : Molecular mechanics simulations (e.g., MM2) quantify steric hindrance, correlating with experimental regioselectivity ratios.
- Controlled experiments : Compare reactivity with less hindered analogs (e.g., 1,3-dimethylcyclopentadiene) to isolate steric contributions .
Q. How can conflicting data on the compound’s thermal stability be resolved, particularly in high-temperature applications?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures under inert vs. oxidative atmospheres.
- Contradiction analysis : Discrepancies may arise from impurities (e.g., residual catalysts) or measurement techniques (DSC vs. isothermal aging). Replicate studies with rigorous purification (e.g., recrystallization, sublimation) and standardized protocols are critical .
Q. What strategies optimize the compound’s use in organometallic catalysis, given its potential as a ligand precursor?
- Methodological Answer :
- Coordination studies : Titration with transition metals (e.g., Fe, Ru) monitored via NMR or EPR to assess binding modes.
- Catalytic screening : Test activity in model reactions (e.g., hydrogenation) with controlled steric/electronic tuning.
- Comparative analysis : Benchmark against established ligands (e.g., Cp* ligands) to evaluate performance metrics (TOF, TON) .
Data Analysis and Safety
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?
- Methodological Answer :
- Standardization : Use deuterated solvents (e.g., CDCl₃) with internal references (TMS).
- Database cross-check : Compare shifts with structurally similar compounds (e.g., 3-ethyl-1-methylcyclopenta-1,3-diene) to identify anomalous data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicology extrapolation : While specific data are limited, analog-based precautions (e.g., alkyl cyclopentadienes) suggest:
- Use of fume hoods and PPE (gloves, goggles).
- Avoidance of prolonged inhalation/contact (potential irritant).
- Waste management : Neutralize with inert adsorbents (vermiculite) before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
